molecular formula C19H18N2O3S2 B15317215 1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole

1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole

Cat. No.: B15317215
M. Wt: 386.5 g/mol
InChI Key: SALSUOXOFMKBBM-UHFFFAOYSA-N
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Description

1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole is a complex organic compound that features a unique combination of functional groups, including a methanesulfonyl group, a thiazole ring, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through the reaction of a suitable thioamide with a halogenated ketone, followed by cyclization. The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. The methanesulfonyl group is introduced through sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring can interact with various biological pathways, potentially leading to the modulation of cellular processes such as apoptosis or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and for developing new derivatives with enhanced biological activity .

Properties

Molecular Formula

C19H18N2O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazole

InChI

InChI=1S/C19H18N2O3S2/c1-24-16-6-3-13(4-7-16)19-20-17(12-25-19)14-5-8-18-15(11-14)9-10-21(18)26(2,22)23/h3-8,11-12H,9-10H2,1-2H3

InChI Key

SALSUOXOFMKBBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C

Origin of Product

United States

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